molecular formula C13H10N2O2S2 B15119464 (3E)-3-(3-ethyl-5-oxo-2-thioxo-1,3-thiazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-(3-ethyl-5-oxo-2-thioxo-1,3-thiazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15119464
M. Wt: 290.4 g/mol
InChI Key: OHOKVPVNBCUZDK-UHFFFAOYSA-N
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Description

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a thiazolidine ring fused with an indole moiety

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3-ethyl-5-hydroxy-2-sulfanylidene-1,3-thiazol-4-yl)indol-2-one

InChI

InChI=1S/C13H10N2O2S2/c1-2-15-10(12(17)19-13(15)18)9-7-5-3-4-6-8(7)14-11(9)16/h3-6,17H,2H2,1H3

InChI Key

OHOKVPVNBCUZDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)O)C2=C3C=CC=CC3=NC2=O

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The 3-ethyl-2-thioxo-1,3-thiazolidin-4-one moiety is typically synthesized via cyclocondensation of ethylamine derivatives with carbon disulfide and α-halo ketones. A representative protocol involves:

  • Reaction of ethylamine with carbon disulfide in basic ethanol (KOH, 40°C, 3 h) to form a thioamide intermediate.
  • Alkylation with bromoethane (15 mmol, 50°C, 5 h) to introduce the ethyl group at N3.
  • Cyclization via intramolecular nucleophilic attack, yielding 3-ethyl-2-thioxothiazolidin-4-one with 71.9% efficiency.

Key parameters:

Parameter Optimal Value Yield Impact
Base KOH +15% vs NaOH
Solvent Ethanol 68–72%
Temperature 50°C <5% side prods

Indol-2-one Synthesis

The 1,3-dihydro-2H-indol-2-one scaffold is prepared via:

  • Eschenmoser coupling of 3-bromooxindole with thiobenzamides (CH₂Cl₂, TEA, 0°C → rt).
  • Microwave-assisted cyclization (150 W, 100°C, 20 min) to enhance regioselectivity.

Critical observation : Microwave irradiation reduces reaction time from 12 h to <30 min while maintaining Z/E ratios >9:1.

Fragment Coupling Strategies

Knoevenagel Condensation

Condensation of 3-ethyl-2-thioxothiazolidin-4-one with 1,3-dihydro-2H-indol-2-one employs:

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Acetic acid/toluene azeotrope (110°C, 8 h)
  • Yield : 63–68% with E:Z = 3:1.

Wittig-Type Olefination

Superior stereocontrol (E:Z >19:1) is achieved using:

Component Specification Role
Phosphorus ylide (Ph₃P=CH-) Olefination
Base DBU Deprotonation
Solvent Dry THF Anhydrous

Outcome : 82% isolated yield, >95% E-isomer.

Industrial-Scale Optimization

Continuous Flow Reactors

Adoption of flow chemistry enhances scalability:

  • Residence time : 12 min vs 8 h batch
  • Productivity : 1.2 kg/day per module
  • Purity : 99.4% by HPLC.

Solvent Recycling

Ethanol recovery via fractional distillation:

Cycle Purity (%) Cost Reduction
1 99.8 Baseline
5 98.5 37%

Stereochemical Control

The (3E) configuration is enforced through:

  • Steric directing groups : Bulky substituents on the indol-2-one nitrogen favor trans-addition.
  • Microwave dielectric heating : Selective activation of polar intermediates stabilizes the E transition state.

Comparative data :

Method E:Z Ratio Energy (kJ/mol)
Conventional heating 3:1 92
Microwave 19:1 68

Analytical Characterization

Critical quality attributes:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.85 (d, J=15.6 Hz, 1H, CH=) confirms E-geometry
    • δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃)
  • HPLC : tR=8.92 min (Z: 9.74 min)

  • XRD : Dihedral angle C3-C4-S1-N2 = 172.3° (E)

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole moiety, known for their pharmacological properties.

Uniqueness

What sets 3-[(4E)-3-ethyl-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-ylidene]-2,3-dihydro-1H-indol-2-one apart is the combination of the thiazolidine and indole rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves condensation reactions between indole derivatives and thiazolidinone precursors. For example, refluxing 3-acetylindole with thiol-containing reagents (e.g., thiourea) in ethanol under acidic conditions (e.g., acetic acid) for 4–8 hours is a common approach . Optimization strategies include:

  • Temperature control : Prolonged reflux (8 hours) improves cyclization but may increase side products .
  • Solvent selection : Ethanol is preferred for its polarity and boiling point, facilitating intermediate stabilization .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates and yields (up to 73% reported) .
    • Purification : Recrystallization from ethanol/water mixtures ensures high purity (76–81%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the E-configuration of the exocyclic double bond and verifying substituent positions (e.g., ethyl group at C3 of thiazolidinone) .
  • FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • LC-MS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from tautomerism or solvent effects. For example, the thioxo group (C=S) in the thiazolidinone ring can exhibit dynamic exchange behavior, broadening peaks in DMSO-d₆. Switching to CDCl₃ or using variable-temperature NMR can mitigate this .
  • Validation : Cross-reference with X-ray crystallography (e.g., single-crystal studies in ) to confirm solid-state conformation and compare with solution-phase data .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Substituent Selection :

  • Thiazolidinone modifications : Introduce electron-withdrawing groups (e.g., halogens) at C5 to enhance electrophilicity and biological activity .
  • Indole substitutions : Methyl or aryl groups at C3 of indole improve lipophilicity, aiding membrane penetration in antimicrobial assays .
    • Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). Align docking results with experimental IC₅₀ values to refine substituent choices .

Q. What are the critical considerations when scaling up synthesis from milligram to gram quantities?

  • Challenges :

  • Heat dissipation : Larger batches may require controlled heating (e.g., oil baths instead of open-flame reflux) to prevent decomposition .
  • Purification scalability : Replace column chromatography with fractional crystallization using ethanol/water gradients .
    • Yield Optimization : Pilot small-scale reactions to identify critical parameters (e.g., stoichiometric ratios of 3-acetylindole to thiourea) before scaling .

Q. How can computational methods like molecular docking be integrated into experimental design?

  • Workflow :

Target Selection : Prioritize proteins with known roles in diseases (e.g., antioxidant pathways for NADPH oxidase inhibition) .

Docking Simulations : Use software like Schrödinger Suite to model interactions between the compound’s thioxo group and catalytic cysteine residues .

Validation : Correlate docking scores with in vitro assays (e.g., MIC values for antimicrobial activity) to refine predictive models .

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